5-Chloro-2,3-dihydrothiophene 1,1-dioxide

Thioredoxin reductase Enzyme inhibition Medicinal chemistry

Researchers require halogenated sulfones with predictable reactivity, yet bromo analogs complicate purification and scale-up due to higher density and boiling points. CAS 56879-02-8 solves this: - **Lower density** (1.51 g/cm³) improves liquid-liquid extraction. - **Controlled electrophilicity** enables sequential functionalization preserving the C-Cl bond. - **Proven bioactivity** time-dependent TrxR1 inhibition (IC50 6.7 µM at 60 min). Immediate supply for SAR studies and process development.

Molecular Formula C4H5ClO2S
Molecular Weight 152.6 g/mol
CAS No. 56879-02-8
Cat. No. B3145165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,3-dihydrothiophene 1,1-dioxide
CAS56879-02-8
Molecular FormulaC4H5ClO2S
Molecular Weight152.6 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C(=C1)Cl
InChIInChI=1S/C4H5ClO2S/c5-4-2-1-3-8(4,6)7/h2H,1,3H2
InChIKeyGOFJEUGVRXSVIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2,3-dihydrothiophene 1,1-dioxide Product Profile & Core Identity


5-Chloro-2,3-dihydrothiophene 1,1-dioxide (CAS 56879-02-8) is a heterocyclic building block belonging to the cyclic sulfone class, specifically a 5-halogenated 2,3-dihydrothiophene 1,1-dioxide [1]. Characterized by a five-membered ring containing sulfur, a 1,1-dioxide (sulfone) functional group, and a chlorine substituent at the 5-position, this compound serves as a versatile intermediate in organic synthesis and a scaffold in medicinal chemistry . With a molecular formula of C₄H₅ClO₂S and a molecular weight of 152.6 g/mol, its physical properties include a predicted boiling point of 346.2±41.0 °C and a predicted density of 1.51±0.1 g/cm³, indicating its suitability for a range of laboratory and industrial processes [2]. The compound's unique reactivity profile stems from the combination of an electrophilic sulfone moiety and a nucleophilic substitution site at the chlorine atom, enabling its use in diverse chemical transformations .

Heterocyclic sulfone building block for SNAr and cross-coupling
Medicinal chemistry scaffold with Cl-substitution for controlled reactivity
Predicted lower density and boiling point vs. 5-bromo analog (class-level data)

Why 5-Chloro-2,3-dihydrothiophene 1,1-dioxide Is Not a Commodity Replacement


Generic substitution within the class of 5-substituted 2,3-dihydrothiophene 1,1-dioxides is not a straightforward decision due to the profound impact of the halogen atom on both physicochemical and biological properties. The specific halogen (Cl, Br, I) dictates the compound's electronic profile, steric bulk, and lipophilicity, which in turn governs its reactivity in nucleophilic substitution reactions and its interaction with biological targets [1]. For instance, the C–Cl bond is less reactive than a C–Br or C–I bond in cross-coupling reactions, allowing for more controlled functionalization, yet it is sufficiently electrophilic for many nucleophilic substitutions . Furthermore, the halogen size and polarizability influence binding affinity and selectivity in medicinal chemistry applications; as demonstrated by differential inhibition of thioredoxin reductase, a target implicated in cancer and parasitic diseases, where the chloro analog exhibits distinct potency and time-dependent behavior compared to other 5-substituted variants [2]. Consequently, substituting one halogenated derivative for another without rigorous validation can lead to failed synthetic sequences or erroneous biological conclusions.

Halogen identity alters reactivity profile; Br/I analogs may not yield controlled substitution or may decompose.
TrxR1 inhibition kinetic profile is unique to Cl analog; Br analog lacks time-dependent potency shift in reported data.
Lower density and boiling point facilitate purification; Br analog may complicate phase separation and require more energy.

5-Chloro-2,3-dihydrothiophene 1,1-dioxide: Quantitative Differentiation vs. Analogs


Time-Dependent Thioredoxin Reductase Inhibition

The 5-chloro-2,3-dihydrothiophene 1,1-dioxide demonstrates a time-dependent increase in potency against rat liver thioredoxin reductase 1 (TrxR1), a key target in cancer and parasitic diseases. This contrasts with the 5-bromo and 5-iodo analogs, which do not exhibit the same degree of time-dependent enhancement in published data. The IC50 value decreases from 11.2 µM at 30 minutes to 6.7 µM at 60 minutes, a ~1.7-fold improvement in potency, indicating a slow-binding or progressive inhibition mechanism [1]. This kinetic behavior is not observed for the 5-bromo analog, which shows an IC50 of approximately 25 µM in HepG2 cells after 48 hours, a longer timeframe, but with lower initial potency and no reported time-dependent shift . The chloro derivative's unique time-dependent inhibition profile may confer a therapeutic window advantage in cellular assays and is a critical differentiator for medicinal chemistry campaigns targeting TrxR1.

Time-Dependent TrxR1 Inhibition
Assay context
Cl (target): IC50 11.2 → 6.7 µM (30→60 min)
Br (comparator): ~25 µM (48 h, HepG2 cells)
Supports time-dependent inhibition study context
Cross-study comparison; enzyme vs cell-based assay
Thioredoxin reductase Enzyme inhibition Medicinal chemistry Anticancer target

Density & Boiling Point Advantages for Purification

The 5-chloro derivative possesses a significantly lower density (1.51 g/cm³) compared to the 5-bromo analog (2.0 g/cm³), a 25% reduction [1]. This lower density can be advantageous in liquid-liquid extraction and chromatographic purification steps, where the chloro compound may partition more favorably into organic phases and elute with distinct retention times, facilitating easier separation from reaction mixtures. Additionally, the boiling point of the 5-chloro compound is predicted to be 346.2±41.0 °C, which is approximately 20 °C lower than that of the 5-bromo analog (366.1±41.0 °C) [2]. The lower boiling point may translate to easier solvent removal and a reduced energy requirement for distillation-based purification, offering a practical advantage in large-scale or high-throughput synthesis workflows.

Density & Boiling Point
Data to verify
Cl: Density 1.51 g/cm³, BP 346.2 °C
Br: Density 2.0 g/cm³, BP 366.1 °C
Supports purification workflow review
Predicted values; experimental validation needed
Physicochemical properties Purification Storage Formulation

Balanced Electrophilicity for Controlled Nucleophilic Substitution

The C–Cl bond in 5-chloro-2,3-dihydrothiophene 1,1-dioxide offers an optimal balance of stability and reactivity for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The chloro substituent is sufficiently electrophilic to undergo substitution with a variety of nucleophiles (e.g., amines, thiols, alkoxides) under mild conditions, yet it is more stable than the C–Br or C–I bonds, reducing unwanted side reactions during storage or initial synthetic steps [1]. This is a class-level inference, as no direct kinetic comparison data for these specific analogs are available; however, the relative bond dissociation energies and leaving group abilities of halogens are well-established in organic chemistry. For palladium-catalyzed cross-couplings (e.g., Suzuki, Stille), the C–Cl bond often requires more active catalysts or harsher conditions than C–Br, but this can be leveraged to achieve chemoselective functionalization in polyhalogenated substrates . The chloro derivative therefore provides a predictable and controlled reactivity profile, minimizing the risk of decomposition or over-reaction that can plague more reactive bromo or iodo analogs.

Controlled Nucleophilic Substitution
Class-level
C–Cl bond: moderate electrophilicity, stable under ambient storage; C–Br/I: higher reactivity, more prone to side reactions.
Supports predictable reactivity in synthesis
Class-level inference; no direct kinetic comparison
Organic synthesis Building block Nucleophilic substitution Cross-coupling

5-Chloro-2,3-dihydrothiophene 1,1-dioxide: Optimal R&D Use Cases


Thioredoxin Reductase 1 Inhibitor Development

Based on the demonstrated time-dependent inhibition of TrxR1 (IC50 = 11.2 µM at 30 min, improving to 6.7 µM at 60 min) [1], 5-chloro-2,3-dihydrothiophene 1,1-dioxide is a compelling starting scaffold for developing novel anticancer or antiparasitic agents. The unique kinetic profile differentiates it from bromo and iodo analogs and warrants further investigation through structure-activity relationship (SAR) studies and in vivo efficacy models. Researchers should prioritize this compound over its 5-bromo counterpart when seeking to exploit slow-binding inhibition mechanisms.

Controlled Functionalization via Nucleophilic Substitution or Cross-Coupling

The 5-chloro derivative serves as a versatile building block for synthesizing complex thiophene-containing molecules [2]. Its moderate electrophilicity enables sequential functionalization strategies where the C–Cl bond is preserved while other sites on the ring are modified, or it can be selectively activated using tailored catalysts . This compound is particularly well-suited for projects requiring high purity and predictable reactivity, as its lower density and boiling point relative to the bromo analog facilitate easier purification and handling [3].

Gram-Scale Synthesis & Purification Optimization

The favorable physicochemical properties of 5-chloro-2,3-dihydrothiophene 1,1-dioxide, specifically its lower density (1.51 g/cm³) and lower boiling point (346.2 °C) compared to the 5-bromo analog, translate to practical advantages in process development [4]. These properties can improve phase separation in liquid-liquid extractions and reduce energy consumption during solvent evaporation. For scale-up operations where cost and efficiency are critical, the chloro derivative offers a more economical and operationally simpler alternative to heavier halogenated analogs.

Application
Selection Property
Validation Focus
TrxR1 pathway inhibition studies
Time-dependent inhibition profile
TrxR1 kinetic assay validation & SAR
Nucleophilic substitution / cross-coupling
Controlled C–Cl reactivity profile
Reactivity and chemoselectivity assessment
Gram-scale synthesis & purification
Lower predicted density and boiling point
Purification efficiency and scale-up feasibility
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